N-(4-Methylbenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine
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Overview
Description
N-(4-Methylbenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine is an organic compound that features a benzylamine structure with a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine typically involves the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the synthesis of 4-methylbenzylamine from 4-methylbenzyl chloride through a nucleophilic substitution reaction using ammonia or an amine.
Formation of the Tetrahydropyran Intermediate: Tetrahydro-2H-pyran-4-ylmethanol is synthesized from tetrahydropyran through a reduction reaction.
Coupling Reaction: The final step involves the coupling of the benzylamine intermediate with the tetrahydropyran intermediate under reductive amination conditions, typically using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylbenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-Methylbenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Methylbenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-1-(tetrahydro-2H-pyran-4-yl)methanamine
- N-(4-Methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine
- N-(4-Chlorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine
Uniqueness
N-(4-Methylbenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine is unique due to the presence of the 4-methyl substituent on the benzyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-(oxan-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-2-4-13(5-3-12)10-15-11-14-6-8-16-9-7-14/h2-5,14-15H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDCFEHIBWKXSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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